N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares structural similarities and is used in similar applications.
4-Chlorophenyl)(4-hydroxyphenyl)methanone: Another compound with a chlorophenyl group, used in different contexts.
Uniqueness
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClNO5S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-2-8-17(9-3-14)30(26,27)24-19-13-21-20(28-10-11-29-21)12-18(19)22(25)15-4-6-16(23)7-5-15/h2-9,12-13,22,24-25H,10-11H2,1H3 |
InChI Key |
GWJMVYMUPRMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(C4=CC=C(C=C4)Cl)O)OCCO3 |
Origin of Product |
United States |
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